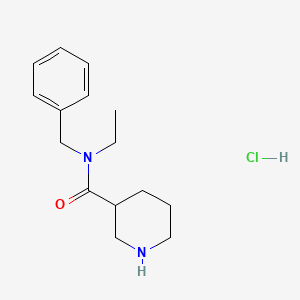

N-Benzyl-N-ethyl-3-piperidinecarboxamide hydrochloride

Description

Historical Context of Piperidinecarboxamide Derivatives in Medicinal Chemistry

The historical development of piperidinecarboxamide derivatives in medicinal chemistry traces back to fundamental discoveries regarding the piperidine heterocycle itself. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound's nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry that would later enable the development of more complex derivatives. The name piperidine derives from the genus name Piper, the Latin term for pepper, reflecting its natural origins in black pepper extracts.

The pharmaceutical significance of piperidine derivatives became increasingly apparent throughout the twentieth century as researchers recognized the structural motif's presence in numerous natural alkaloids and its potential for synthetic modification. The piperidine structural framework appears in various bioactive natural products, including piperine, which imparts the characteristic spicy taste to black pepper, the fire ant toxin solenopsin, the nicotine analog anabasine found in tree tobacco, lobeline from Indian tobacco, and the toxic alkaloid coniine from poison hemlock. These natural occurrences provided early indications of the diverse biological activities associated with piperidine-containing molecules.

The evolution of piperidinecarboxamide derivatives as pharmaceutical targets gained momentum in the latter half of the twentieth century. Researchers began systematically exploring the effects of introducing carboxamide functional groups at various positions on the piperidine ring. The development of structure-activity relationships revealed that the positioning of the carboxamide group significantly influences biological activity, selectivity, and pharmacokinetic properties. This understanding led to the rational design of numerous therapeutic agents incorporating piperidinecarboxamide scaffolds for treating diverse medical conditions.

Contemporary medicinal chemistry research has established piperidinecarboxamide derivatives as privileged structures in drug discovery. The heterocyclic compounds play a significant role in the pharmaceutical industry, with piperidine cycles representing one of the most common structural elements. Recent investigations have focused on developing rapid and cost-effective methods for synthesizing substituted piperidines, recognizing this as an important task in modern organic chemistry. The pharmaceutical applications of piperidinecarboxamide derivatives span multiple therapeutic areas, including oncology, neurology, infectious diseases, and metabolic disorders.

Structural Classification and Positional Isomerism in Piperidine-Based Compounds

The structural classification of piperidine-based compounds encompasses several key parameters that determine their chemical and biological properties. Piperidine itself consists of a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp³-hybridized state. The systematic nomenclature and classification of piperidinecarboxamide derivatives depend on the position of the carboxamide functional group on the ring system, the nature of substituents attached to the nitrogen atoms, and the stereochemical configuration of chiral centers.

This compound belongs to the class of 3-piperidinecarboxamide derivatives, distinguished by the carboxamide group's attachment at the 3-position of the piperidine ring. This positional designation is crucial for understanding structure-activity relationships, as research has demonstrated significant differences in biological activity between positional isomers. Studies examining the influence of positional isomerism on biological activity have revealed that compounds where side-chains are not of equivalent length tend to exhibit improved cell proliferation potency and superior binding affinity when comparing positional isomers.

The conformational preferences of piperidine rings significantly impact the three-dimensional structure and biological activity of derivatives. Piperidine adopts a chair conformation similar to cyclohexane, but unlike cyclohexane, piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. Research conducted during the 1950s through 1970s established that the equatorial conformation is more stable by 0.72 kilocalories per mole in the gas phase, with stability differences ranging between 0.2 and 0.6 kilocalories per mole in nonpolar solvents.

The structural diversity within piperidinecarboxamide derivatives extends beyond positional isomerism to include variations in substitution patterns and stereochemistry. Systematic studies have explored the effects of introducing various substituents at different positions of the piperidine ring, including alkyl groups, aryl groups, and heteroatom-containing moieties. The introduction of chiral centers in piperidine rings has attracted considerable attention from researchers due to the profound effects on biological activity and the potential for enhanced selectivity profiles.

The synthetic accessibility of different positional isomers varies considerably, influencing their development as pharmaceutical candidates. Recent advances in catalytic enantioselective synthesis have provided new routes to enantioenriched 3-piperidines from pyridine and sp²-hybridized boronic acids. These methodological developments have enabled the preparation of 3-substituted piperidines with high yield and excellent enantioselectivity, facilitating access to clinically relevant materials and expanding the chemical space available for drug discovery efforts.

The pharmacological applications of piperidinecarboxamide derivatives demonstrate the importance of positional isomerism in determining biological activity profiles. Analysis of structure-activity relationships indicates that the spatial arrangement of functional groups significantly influences target binding affinity, selectivity, and metabolic stability. The development of chiral piperidine scaffolds has become increasingly important in drug design, as the asymmetry of biological systems often results in differential recognition of stereoisomers, leading to enhanced therapeutic efficacy and reduced adverse effects.

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-7-4-3-5-8-13)15(18)14-9-6-10-16-11-14;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCFWISWXKSVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-71-5 | |

| Record name | 3-Piperidinecarboxamide, N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of N-Benzyl Glycine Ethyl Ester

- Reactants: Benzylamine, 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate or 2-bromoethyl acetate), alkali (e.g., sodium carbonate or potassium carbonate), and a quaternary ammonium salt catalyst (e.g., tetrabutylammonium hydrogen sulfate).

- Solvent: Organic solvents such as acetonitrile, dichloromethane, chloroform, carbon tetrachloride, tetrahydrofuran, toluene, or benzene.

- Procedure: Benzylamine is dissolved in the selected organic solvent, followed by addition of 2-halogenated ethyl acetate, alkali, and quaternary ammonium salt. The reaction proceeds under controlled conditions to yield N-benzyl glycine ethyl ester with high purity and controlled monoalkylation, minimizing dialkyl impurities.

- Reaction Conditions: Molar ratios typically benzylamine:2-halogenated ethyl acetate:alkali:quaternary ammonium salt = 1:1~3:1~3:0.1~0.5.

Preparation of 1-Benzyl-3-piperidone Hydrochloride

- Intermediate: The N-benzyl glycine ethyl ester obtained above is reacted further.

- Reactants: 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate or 4-bromoethyl butyrate), alkali (e.g., sodium tert-butoxide, potassium tert-butoxide), and hydrochloric acid.

- Solvent: Organic solvents such as chloroform, carbon tetrachloride, tetrahydrofuran, toluene, or benzene.

- Procedure:

- Dissolve N-benzyl glycine ethyl ester in the organic solvent.

- Add 4-halogenated ethyl butyrate and alkali to obtain an intermediate compound.

- React the intermediate with alkali, adjust pH to 6-8, concentrate under reduced pressure, extract with ethyl acetate, wash, dry, and concentrate again to obtain another intermediate.

- React the intermediate with hydrochloric acid, concentrate by rotary evaporation, add crystallization solvent (e.g., acetonitrile, ethyl acetate, or isopropanol), and crystallize to obtain 1-benzyl-3-piperidone hydrochloride.

- Advantages: This synthetic route is noted for short steps, high purity of intermediates, high yield, low cost, and suitability for industrial scale-up.

Formation of this compound

After obtaining 1-benzyl-3-piperidone hydrochloride, further transformations lead to the target compound:

- N-Alkylation and Amide Formation: The piperidone intermediate can be converted to the corresponding amide by reaction with ethylamine or ethyl derivatives under reductive amination or amide coupling conditions.

- Reduction and Functionalization: Reduction of ketone groups (e.g., by lithium aluminum hydride) and subsequent N-ethylation steps are used to introduce the ethyl substituent on the nitrogen.

- Purification: Final products are purified by recrystallization or chromatographic methods to obtain the hydrochloride salt of N-Benzyl-N-ethyl-3-piperidinecarboxamide.

Detailed Reaction Conditions and Data Summary

| Step | Reactants / Reagents | Solvent(s) | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1. N-Benzyl glycine ethyl ester synthesis | Benzylamine, 2-halogenated ethyl acetate, alkali, quaternary ammonium salt | Acetonitrile, DCM, chloroform, etc. | Room temp to reflux; molar ratios 1:1-3:1-3:0.1-0.5 | High purity, controlled monoalkylation |

| 2. 1-Benzyl-3-piperidone hydrochloride synthesis | N-Benzyl glycine ethyl ester, 4-halogenated ethyl butyrate, alkali, HCl | Chloroform, toluene, benzene, etc. | pH 6-8 adjustment, reflux, rotary evaporation, crystallization | High yield, industrially scalable |

| 3. N-Benzyl-N-ethyl-3-piperidinecarboxamide formation | 1-Benzyl-3-piperidone hydrochloride, ethylamine or equivalents, reducing agents (e.g., LiAlH4) | THF or suitable organic solvents | Controlled reduction, alkylation, amide coupling | Purified by recrystallization |

Research Findings and Notes

- The use of quaternary ammonium salts as phase transfer catalysts significantly improves the selectivity and purity of the N-benzyl glycine ethyl ester intermediate, reducing by-products such as dialkylated species.

- Alkali choice (e.g., sodium tert-butoxide vs. potassium carbonate) and solvent polarity influence reaction rates and yields in the cyclization step forming the piperidone ring.

- The hydrochloride salt formation enhances product stability and crystallinity, facilitating purification.

- Reduction steps employing LiAlH4 or related hydrides achieve efficient conversion of amides or ketones to the desired amine functionalities, critical for the final N-ethyl substitution.

- The multi-step synthetic route is optimized for industrial application due to short reaction sequences, mild conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Studies

N-Benzyl-N-ethyl-3-piperidinecarboxamide hydrochloride has been investigated for its potential as a cholinesterase inhibitor , which is significant for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism of action involves enhancing cholinergic transmission by inhibiting the breakdown of acetylcholine, thus improving cognitive functions .

Antimicrobial Activity

Some derivatives of piperidine compounds have demonstrated promising antimicrobial properties. Research indicates that this compound may possess activity against various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents .

Receptor Agonists and Antagonists

This compound serves as a valuable building block in the synthesis of receptor agonists and antagonists. For instance, it has been used in studies focusing on the development of selective serotonin receptor agonists, which could have applications in treating gastrointestinal disorders .

Case Study 1: Cholinesterase Inhibition

A study published in Bioorganic & Medicinal Chemistry explored the structure-activity relationship of piperidine derivatives, including this compound, highlighting its efficacy as a cholinesterase inhibitor. The findings suggested that modifications to the piperidine ring could enhance inhibitory activity, offering insights into drug design for Alzheimer's treatment .

Case Study 2: Antimicrobial Properties

Research conducted on various piperidine derivatives indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study emphasized the need for further investigation into its mechanism of action and potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis highlights key structural and functional differences between N-Benzyl-N-ethyl-3-piperidinecarboxamide hydrochloride and its analogs, emphasizing substituent effects, positional isomerism, and functional group variations.

Substituent Modifications on the Piperidine Ring

N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide Hydrochloride (CAS 1219982-64-5)

- Structural Difference : Incorporates a pyrazolo-pyridine fused ring system instead of a simple piperidine.

- However, reduced solubility compared to the piperidine analog is expected due to increased hydrophobicity .

N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide Hydrochloride

- Structural Difference : Replaces the benzyl group with a hydroxyethyl substituent.

Positional Isomerism in Carboxamide Placement

N-Benzyl-N-ethylpiperidine-4-carboxamide Hydrochloride (CAS 6308-67-4)

- Structural Difference : Carboxamide group at the 4-position of piperidine instead of the 3-position.

- Implications : Positional isomerism alters the spatial orientation of the carboxamide group, which may affect interactions with binding pockets. The 4-position analog shows a structural similarity score of 0.96 to the target compound, suggesting comparable synthetic accessibility but divergent pharmacological profiles .

N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide Hydrochloride

- Structural Difference : Carboxamide at the 2-position of piperidine.

Functional Group Variations

1-Benzyl-3-piperidone Hydrochloride Hydrate (CAS 346694-73-3)

- Structural Difference : Replaces the carboxamide with a ketone group.

- Implications : The ketone introduces electrophilicity, increasing susceptibility to nucleophilic attack and metabolic degradation. This compound has a lower similarity score (0.91) to the target molecule, reflecting reduced stability in biological systems .

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS 52763-21-0)

Substituent Additions on the Piperidine Nitrogen

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride (CAS 477600-68-3)

- Structural Difference : Replaces the carboxamide with a dimethylamine group.

- However, the lack of a carboxamide reduces hydrogen-bonding interactions, limiting target affinity .

Data Table: Key Structural and Functional Comparisons

Research Implications

The structural nuances of this compound and its analogs underscore the importance of substituent selection and positional isomerism in drug design. For instance:

- Benzyl vs. Hydroxyethyl : Benzyl enhances lipophilicity for membrane penetration, while hydroxyethyl improves solubility .

- 3- vs. 4-Position Carboxamide : The 3-position offers optimal spatial arrangement for receptor binding in neurological targets .

Further studies should explore pharmacokinetic profiles and target-specific efficacy to validate these hypotheses.

Biological Activity

N-Benzyl-N-ethyl-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a piperidine derivative characterized by a benzyl and ethyl group attached to the nitrogen atom of the piperidine ring. The synthesis typically involves the reaction of 3-piperidinecarboxylic acid with benzyl and ethyl amines, followed by hydrochloride salt formation.

The biological activity of this compound primarily arises from its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis. For instance, it has been utilized in studies examining its effects on soluble epoxide hydrolase (sEH) and other enzymes involved in inflammatory pathways .

- Receptor Modulation : It acts as a ligand for several receptors, including histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain mechanisms. The dual action at these receptors suggests potential applications in pain management .

Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. The compound demonstrated significant inhibition of lipid peroxidation and DPPH radical scavenging activity .

Analgesic Effects

Recent research highlights the compound's analgesic properties, particularly in models of nociceptive and neuropathic pain. Its dual action on histamine H3 and sigma-1 receptors suggests a novel mechanism for pain relief, making it a candidate for further development as an analgesic agent .

Case Studies

- Pain Management : A study investigated the efficacy of this compound in animal models of chronic pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a therapeutic agent for pain relief .

- Enzyme Inhibition : Research focused on the compound's ability to inhibit sEH, which plays a role in the metabolism of bioactive lipids involved in inflammation. The findings suggested that this inhibition could lead to reduced inflammatory responses, indicating therapeutic potential in inflammatory diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-N-ethyl-3-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling of 3-piperidinecarboxylic acid with N-benzyl-N-ethylamine, followed by hydrochlorination. Reaction optimization includes:

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .

- Catalyst selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) for efficient amide bond formation .

- Purification : Employ silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column (4.6 × 250 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 v/v) at 1.0 mL/min; UV detection at 254 nm .

- NMR : Confirm structure via ¹H NMR (DMSO-d₆, 400 MHz) with key peaks: δ 1.2–1.4 (N-ethyl CH₃), 3.0–3.5 (piperidine CH₂), 4.5 (benzyl CH₂) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 307.2 (free base) and 343.7 (hydrochloride) .

Q. How should solubility and stability studies be designed for hydrochloride salts of piperidinecarboxamides?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 3.0–7.4) at 25°C using shake-flask method; measure saturation via UV spectrophotometry .

- Stability : Store at 2–8°C in amber glass vials under nitrogen to prevent hydrolysis and photodegradation .

- Table : Key stability parameters:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 2–8°C | |

| pH Range | 3.0–5.0 | |

| Light Exposure | Protected |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidinecarboxamide derivatives?

- Methodological Answer :

- Standardized Assays : Use enzyme inhibition assays (e.g., AChE/BChE) under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., donepezil) .

- Data Normalization : Express activity as IC₅₀ values relative to vehicle controls to account for batch variability .

- Meta-Analysis : Compare results across studies using standardized metrics (e.g., ligand efficiency, lipophilic efficiency) .

Q. What strategies improve metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (human/rat) at 37°C for 0–60 min; quantify parent compound via LC-MS/MS .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP450-mediated oxidation .

- Co-Solvents : Use 10% DMSO in incubation buffers to enhance solubility without inhibiting enzymes .

Q. How can synthetic pathways be optimized for scale-up without compromising yield?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors for carbodiimide coupling reduce reaction time (2–4 hours vs. 12 hours batch) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor amide bond formation in real time .

Data Contradiction Analysis

Q. How to address variability in HPLC purity assessments across laboratories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.